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Compound of Interest

Compound Name: 2,5-Dibromobenzoic acid

Cat. No.: B104997 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive analysis of the Fourier-Transform

Infrared (FT-IR) spectrum of 2,5-Dibromobenzoic acid. This document outlines the key

spectral features, provides detailed experimental protocols for sample analysis, and presents

the data in a clear, tabular format for easy interpretation and comparison.

Introduction to FT-IR Spectroscopy of 2,5-
Dibromobenzoic Acid
FT-IR spectroscopy is a powerful analytical technique used to identify functional groups and

elucidate the molecular structure of compounds. For 2,5-Dibromobenzoic acid (C₇H₄Br₂O₂), a

substituted aromatic carboxylic acid, FT-IR analysis reveals characteristic vibrational modes of

the phenyl ring, the carboxylic acid group, and the carbon-bromine bonds. Understanding these

spectral features is crucial for quality control, reaction monitoring, and characterization in

various research and development settings, including pharmaceutical synthesis where benzoic

acid derivatives are common intermediates.

The molecular structure of 2,5-Dibromobenzoic acid, with its key functional groups, is the

basis for interpreting its infrared spectrum. The spectrum is largely influenced by the vibrational

modes of the carboxylic acid dimer formed through intermolecular hydrogen bonding.
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The FT-IR spectrum of 2,5-Dibromobenzoic acid is characterized by a series of absorption

bands corresponding to specific molecular vibrations. The quantitative data, including

wavenumber, intensity, and vibrational assignment, is summarized in the table below. This data

is compiled from the analysis of the spectrum obtained from the NIST Chemistry WebBook and

comparative analysis with related substituted benzoic acids.

Wavenumber
(cm⁻¹)

Intensity
Vibrational
Assignment

Functional Group

~3100 - 2500 Broad, Strong

O-H stretching (in

hydrogen-bonded

dimer)

Carboxylic Acid

~3080 Medium C-H stretching Aromatic Ring

~1700 Strong, Sharp
C=O stretching (in

dimer)
Carboxylic Acid

~1580 Medium C=C stretching Aromatic Ring

~1470 Medium C=C stretching Aromatic Ring

~1420 Medium

In-plane O-H bending

coupled with C-O

stretching

Carboxylic Acid

~1300 Medium

In-plane O-H bending

coupled with C-O

stretching

Carboxylic Acid

~1200 Medium C-O stretching Carboxylic Acid

~920 Broad, Medium
Out-of-plane O-H

bending (dimer)
Carboxylic Acid

~820 Strong
C-H out-of-plane

bending
Aromatic Ring

~740 Strong C-Br stretching Carbon-Halogen

~680 Medium C-Br stretching Carbon-Halogen
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Note: The exact peak positions may vary slightly depending on the sample preparation method

and the physical state of the sample.

Interpretation of Key Spectral Features
The FT-IR spectrum of 2,5-Dibromobenzoic acid is dominated by the characteristic

absorptions of the carboxylic acid group and the substituted benzene ring.

O-H Stretching: A very broad and intense absorption band is observed in the region of 3100-

2500 cm⁻¹. This is a hallmark of the O-H stretching vibration within a hydrogen-bonded

carboxylic acid dimer.[1][2]

C-H Stretching: Aromatic C-H stretching vibrations typically appear as weaker bands just

above 3000 cm⁻¹.[2]

C=O Stretching: A strong, sharp absorption peak around 1700 cm⁻¹ is characteristic of the

carbonyl (C=O) stretching vibration in the carboxylic acid dimer.[1] Conjugation with the

aromatic ring and the presence of electron-withdrawing bromine atoms influence the exact

position of this band.

Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon double bonds in the

benzene ring give rise to several bands of medium intensity in the 1600-1450 cm⁻¹ region.

C-O Stretching and O-H Bending: The region between 1450 cm⁻¹ and 1200 cm⁻¹ contains

coupled vibrations of the C-O stretching and in-plane O-H bending of the carboxylic acid

group.

Out-of-Plane O-H Bending: A broad band around 920 cm⁻¹ is assigned to the out-of-plane

bending of the hydrogen-bonded O-H group.

C-H Out-of-Plane Bending: The strong absorption around 820 cm⁻¹ is indicative of the out-

of-plane C-H bending vibrations of the substituted benzene ring. The position of this band

can provide information about the substitution pattern.

C-Br Stretching: The carbon-bromine stretching vibrations are expected to appear at lower

wavenumbers, typically in the 750-550 cm⁻¹ range. The bands observed around 740 cm⁻¹

and 680 cm⁻¹ are assigned to these vibrations.
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Experimental Protocols
Accurate and reproducible FT-IR spectra are highly dependent on proper sample preparation.

For a solid compound like 2,5-Dibromobenzoic acid, several methods can be employed.

Potassium Bromide (KBr) Pellet Method
This is a common technique for obtaining high-quality spectra of solid samples.

Grinding: Grind a small amount (1-2 mg) of 2,5-Dibromobenzoic acid with approximately

100-200 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and

pestle. The mixture should be a fine, homogeneous powder.

Pellet Formation: Transfer the powder to a pellet press die.

Pressing: Apply pressure (typically 8-10 tons) for a few minutes to form a thin, transparent or

translucent pellet.

Analysis: Place the pellet in the sample holder of the FT-IR spectrometer and acquire the

spectrum.

Attenuated Total Reflectance (ATR) Method
ATR is a rapid and convenient method that requires minimal sample preparation.

Crystal Cleaning: Ensure the ATR crystal (e.g., diamond or germanium) is clean. Record a

background spectrum of the clean, empty crystal.

Sample Application: Place a small amount of the powdered 2,5-Dibromobenzoic acid
directly onto the ATR crystal.

Pressure Application: Apply uniform pressure to the sample using the pressure clamp to

ensure good contact with the crystal surface.

Analysis: Acquire the FT-IR spectrum.

Thin Solid Film Method
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This method involves dissolving the sample in a volatile solvent and depositing it onto an IR-

transparent window.

Dissolution: Dissolve a small amount of 2,5-Dibromobenzoic acid in a suitable volatile

solvent (e.g., acetone or methylene chloride) in which it is soluble.

Deposition: Place a drop of the solution onto a clean, IR-transparent salt plate (e.g., KBr or

NaCl).

Evaporation: Allow the solvent to evaporate completely, leaving a thin film of the solid sample

on the plate.

Analysis: Mount the plate in the spectrometer's sample holder and acquire the spectrum.

Workflow for FT-IR Analysis of 2,5-Dibromobenzoic
Acid
The following diagram illustrates the logical workflow for the FT-IR spectral analysis of 2,5-
Dibromobenzoic acid.
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Caption: Workflow for the FT-IR analysis of 2,5-Dibromobenzoic acid.

This comprehensive guide provides the necessary information for researchers, scientists, and

drug development professionals to effectively utilize FT-IR spectroscopy for the analysis of 2,5-
Dibromobenzoic acid. The provided data and protocols can serve as a valuable resource for

quality control, structural elucidation, and further research involving this compound.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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